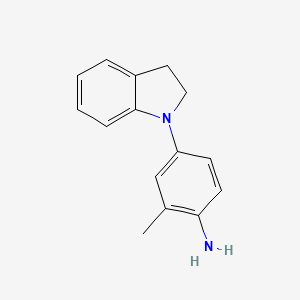

4-(Indolin-1-yl)-2-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-11-10-13(6-7-14(11)16)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMFMEOXKSRIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Contextualization Within Advanced Organic Chemistry

Significance of Indoline (B122111) and Aniline (B41778) Scaffolds in Modern Organic Synthesis

The indoline and aniline scaffolds are cornerstones of modern organic synthesis, each contributing unique and valuable properties to the molecules they are part of. The indoline substructure is a recurring and vital feature in a vast number of biologically active natural products and pharmaceutical agents. nih.gov Its presence in complex alkaloids like aspidospermidine (B1197254) and vinblastine (B1199706) underscores its importance in medicinal chemistry. nih.gov The indoline ring system is not merely a passive framework; its stereochemistry and potential for functionalization make it a critical component in the design of new therapeutic agents. nih.govnih.gov The development of enantioselective methods for constructing and functionalizing the indoline ring remains an active area of research, highlighting its continued importance. nih.gov

Similarly, aniline and its derivatives are ubiquitous in the chemical industry. geeksforgeeks.org They serve as fundamental building blocks for a wide array of products, including dyes, polymers, and agrochemicals. geeksforgeeks.orgbath.ac.uk In the pharmaceutical sector, the aniline scaffold is present in numerous active drug substances, from oncology agents to cardiovascular treatments. bath.ac.uk The amino group of aniline is a powerful directing group in aromatic electrophilic substitution reactions, allowing for the regioselective introduction of various functional groups onto the benzene (B151609) ring. geeksforgeeks.org This reactivity, coupled with its ability to participate in the formation of diazonium salts, makes aniline an exceptionally versatile intermediate in organic synthesis. geeksforgeeks.org

Structural Features and Unique Reactivity of Substituted Aryl-Indolines

The nitrogen atom of the indoline ring possesses a lone pair of electrons which, in this case, can be delocalized into the attached aniline ring. This interaction is expected to modulate the electron density of both ring systems. The aniline ring, being substituted with an electron-donating methyl group at the ortho position and the indoline nitrogen at the para position, will be highly activated towards electrophilic substitution. Conversely, the delocalization of the indoline nitrogen's lone pair into the aniline ring will decrease its basicity compared to a simple alkyl-substituted indoline.

The reactivity of the indoline scaffold itself is also influenced by this substitution. The benzene portion of the indoline ring can undergo electrophilic substitution, and the position of these reactions can be influenced by the nature of the substituent on the nitrogen. princeton.edu Furthermore, the five-membered heterocyclic ring of the indoline can be a site for various transformations. The presence of the bulky and electron-rich 2-methylaniline substituent on the indoline nitrogen will likely exert significant steric and electronic influence on any reactions occurring at the indoline core.

Interdisciplinary Relevance of Complex Amine Structures in Chemical Sciences

Complex amine structures, such as 4-(Indolin-1-yl)-2-methylaniline, are of significant interest beyond the confines of traditional organic synthesis. Their unique electronic and structural properties make them valuable in a variety of scientific disciplines. ijrpr.compurkh.com

In medicinal chemistry, the combination of different pharmacophoric scaffolds, like indoline and aniline, is a common strategy for the development of new drugs. nih.govnih.gov These hybrid molecules can interact with multiple biological targets or exhibit improved pharmacokinetic properties. The amine functional group is a key feature in many neurotransmitters and other biologically active molecules, and understanding the chemistry of complex amines is crucial for drug design and development. purkh.comfiveable.menih.gov

In materials science, amine-containing compounds are used in the synthesis of functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials. purkh.com The ability of the amine nitrogen to engage in hydrogen bonding and coordinate to metal centers makes these compounds useful as ligands in catalysis and as building blocks for supramolecular assemblies. ijrpr.comacs.org The specific substitution pattern of this compound, with its extended π-system and potential for hydrogen bonding, suggests that it could be a candidate for investigation in these areas.

Retrosynthetic Analysis and Strategic Disconnections for 4 Indolin 1 Yl 2 Methylaniline

Identification of Key Synthons and Precursors

A primary disconnection of the aryl C-N bond between the indoline (B122111) and aniline (B41778) moieties suggests a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This disconnection yields two key synthons: an indolinyl anion and a 2-methylphenyl cation with a leaving group at the 4-position.

These idealized synthons translate into readily available chemical precursors. The indolinyl anion is represented by its neutral form, indoline . The cationic synthon's real-world equivalent is a 4-halo-2-methylaniline or a related derivative where the halo- group (e.g., -Br, -I) or a triflate group serves as an efficient leaving group for the coupling reaction.

| Target Molecule Fragment | Synthon | Chemical Precursor (Reagent) |

|---|---|---|

| Indoline | Indolinyl Anion | Indoline |

| 2-Methylaniline | 2-Methyl-4-aminophenyl Cation | 4-Bromo-2-methylaniline or 4-Iodo-2-methylaniline |

Potential Disconnection Strategies for the Indoline-Aniline Linkage

The most prominent and widely applied strategy for forming the indoline-aniline C-N bond is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for the synthesis of aryl amines due to its high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org

The disconnection is visualized as follows:

Retrosynthetic Disconnection (Buchwald-Hartwig)

4-(Indolin-1-yl)-2-methylaniline => Indoline + 4-Halo-2-methylaniline

In the forward sense, the synthesis involves the reaction of indoline with a 4-halo-2-methylaniline (e.g., 4-bromo-2-methylaniline) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like tBuXphos or similar), and a base. nih.gov The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the indoline, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Alternative, though often harsher and less common, methods could include Ullmann condensation, which typically requires copper catalysis and high reaction temperatures. nih.gov However, the milder conditions and superior functional group tolerance of the Buchwald-Hartwig amination make it the preferred modern approach. wikipedia.org

Strategic Considerations for the Methyl Substitution and its Regiochemical Control

The regiochemistry of the final product—with the indoline at position 4 and the methyl group at position 2 of the aniline ring—is not determined during the key C-N bond formation step. Instead, it is pre-determined by the structure of the chosen aniline precursor.

To achieve the target molecule, the synthesis must start with an aniline derivative where the methyl group and the leaving group are already in the desired 1,3-relationship on the aromatic ring. The synthesis of the key precursor, 4-bromo-2-methylaniline , illustrates this principle:

Nitration of Toluene: The synthesis can begin with 2-methylaniline (o-toluidine). However, a more common industrial route starts with nitration of 2-bromotoluene (B146081) or bromination of 2-nitrotoluene (B74249) to achieve the desired substitution pattern. For instance, the nitration of 2-bromotoluene would yield a mixture of isomers, from which 2-bromo-4-nitrotoluene (B188816) can be isolated.

Reduction of the Nitro Group: The nitro group of 2-bromo-4-nitrotoluene is then selectively reduced to an amine. This is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd/C). This reduction yields 4-bromo-2-methylaniline, the key precursor with the correct and locked regiochemistry.

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Transient Intermediates

The formation of 4-(Indolin-1-yl)-2-methylaniline likely proceeds through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This powerful C-N bond-forming strategy is a primary tool for the synthesis of arylamines. The generally accepted catalytic cycle for such transformations provides a framework for postulating the reaction pathway for the synthesis of our target molecule. organic-chemistry.orglibretexts.orgyoutube.com

The reaction would likely involve the coupling of indoline (B122111) with a substituted bromo- or iodo-toluene derivative (e.g., 2-bromo- or 2-iodo-N,N-dimethyl-p-toluidine) or the coupling of 2-methylaniline with a halogenated indoline. The catalytic cycle is proposed to commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgyoutube.com Subsequent coordination of the amine (either indoline or 2-methylaniline) to the palladium center, followed by deprotonation by a base, generates a palladium(II) amido complex. nih.gov The final, crucial step is reductive elimination from this complex, which forms the desired C-N bond of this compound and regenerates the active palladium(0) catalyst, thus closing the catalytic loop. youtube.comnih.gov

Transient intermediates in this proposed pathway include the initial Pd(0) species, the oxidative addition adduct (an arylpalladium(II) halide complex), and the key palladium(II) amido complex. While direct observation of these fleeting species for the specific synthesis of this compound is not documented, their existence is well-established in numerous mechanistic studies of related Buchwald-Hartwig reactions. nih.govacs.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analyses of palladium-catalyzed aminations have revealed that the rate-limiting step can vary depending on the specific substrates, catalyst, and reaction conditions. nih.govdocumentsdelivered.com In many instances, the reductive elimination step is determined to be turnover-limiting. nih.gov This is often the case when the palladium center is sterically hindered, making the final bond-forming step more challenging.

Alternatively, for some systems, the oxidative addition of the aryl halide to the palladium(0) catalyst has been identified as the rate-limiting step. acs.org Kinetic studies often show a first-order dependence on the concentration of the catalyst and can exhibit zero-order dependence on the aryl halide and amine concentrations under certain conditions, suggesting that the catalyst activation or a step within the catalytic cycle that does not involve the substrates is the slowest. nih.govacs.org The presence of induction periods in these reactions can also point to slow catalyst activation processes. nih.gov

For the synthesis of this compound, a detailed kinetic study would be necessary to definitively identify the rate-limiting step. Such an investigation would involve systematically varying the concentrations of the reactants, catalyst, ligand, and base while monitoring the reaction rate.

Influence of Catalyst Design and Ligand Effects on Regio-, Stereo-, and Chemoselectivity

The choice of catalyst, and particularly the ancillary ligand bound to the palladium center, exerts profound control over the efficiency and selectivity of C-N cross-coupling reactions. organic-chemistry.orgrsc.orgresearchgate.net The steric and electronic properties of the ligand are critical in modulating the reactivity of the metal center.

Ligand Effects: Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos, and BrettPhos), are commonly employed to enhance the rates of both oxidative addition and reductive elimination. libretexts.orgyoutube.com The steric bulk of these ligands promotes the formation of monoligated palladium complexes, which are often the most active catalytic species, and can facilitate the final reductive elimination step. acs.orgnih.gov The electron-donating nature of the ligands increases the electron density on the palladium atom, which can accelerate the rate of oxidative addition. nih.gov

Regioselectivity: In the context of synthesizing this compound, regioselectivity would be a key consideration if starting from a di-halogenated precursor or a substrate with multiple potential reaction sites. The directing effects of existing substituents on the aromatic rings and the nature of the ligand can influence where the C-N bond forms. For instance, palladium-catalyzed C-H activation/amination reactions can be directed by specific functional groups on the substrate to achieve high regioselectivity. researchgate.netnih.govnih.gov

Chemoselectivity: When dealing with substrates containing multiple reactive functional groups, the chemoselectivity of the catalyst is crucial. A well-designed catalyst will selectively promote the desired C-N bond formation without reacting with other sensitive groups that may be present on the indoline or aniline (B41778) fragments. The choice of ligand can be tuned to favor the amination of aryl halides over the competing formation of diarylamines when using ammonia (B1221849) as the nitrogen source, a principle that highlights the subtle control ligands can exert. rsc.org

Computational Approaches in Mechanistic Postulations

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. acs.org Computational studies can provide detailed insights into the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway.

For the synthesis of this compound, DFT calculations could be employed to:

Map the Potential Energy Surface: By calculating the energies of all stationary points on the potential energy surface, the most favorable reaction pathway can be identified.

Identify Transition States: The structures of transition states provide crucial information about the bond-making and bond-breaking processes occurring at the molecular level.

Understand Ligand Effects: Computational models can be used to systematically vary the structure of the ligand and assess its impact on the stability of intermediates and the height of energy barriers, thereby explaining experimentally observed trends in reactivity and selectivity. rsc.orgacs.org

While no specific computational studies on the synthesis of this compound have been found, the extensive body of computational work on the Buchwald-Hartwig amination provides a robust framework for such an investigation. rsc.orgacs.org These studies consistently highlight the importance of ligand sterics and electronics in modulating the key oxidative addition and reductive elimination steps.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed to provide a complete structural assignment of 4-(Indolin-1-yl)-2-methylaniline.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on both the aniline (B41778) and indoline (B122111) rings, as well as for the aliphatic protons of the indoline and methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aniline ring would likely appear in the aromatic region (typically δ 6.5-8.0 ppm), with their exact positions and splitting patterns dictated by the electronic effects of the amino and indoline substituents. The methyl group protons would produce a singlet in the aliphatic region (around δ 2.0-2.5 ppm). The methylene (B1212753) protons of the indoline ring would appear as triplets in the aliphatic region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be observed between δ 110-150 ppm, while the aliphatic carbons of the methyl and indoline groups would resonate at higher fields (lower δ values). For example, data for a similar compound, 4-methyl-N-phenylaniline, shows aromatic carbons in the range of δ 116-144 ppm and a methyl carbon at δ 20.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Aniline) | 6.5 - 7.5 | m | - |

| Aromatic-H (Indoline) | 6.8 - 7.8 | m | - |

| NH₂ | 3.5 - 4.5 | s (broad) | - |

| Indoline-CH₂ (α to N) | 3.2 - 3.6 | t | 7-8 |

| Indoline-CH₂ (β to N) | 2.8 - 3.2 | t | 7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N (Aniline) | 140 - 150 |

| Aromatic C-N (Indoline) | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 125 - 145 |

| Indoline-CH₂ (α to N) | 45 - 55 |

| Indoline-CH₂ (β to N) | 25 - 35 |

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₆N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. For instance, cleavage of the bond between the aniline nitrogen and the indoline ring would be an expected fragmentation pathway. The mass spectrum of the related compound N-benzylaniline shows fragmentation corresponding to the loss of the benzyl (B1604629) and phenyl groups. rsc.org Similarly, for this compound, fragments corresponding to the indolinyl cation and the 2-methylaniline radical cation would likely be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 118 | [Indolin-1-yl]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and indoline groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ range. For comparison, the IR spectrum of 4-iodoaniline (B139537) shows N-H stretching bands, which are useful for identifying the presence of the amine group. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra, providing a clear fingerprint for the aromatic portions of the molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

X-ray Crystallography for Definitive Solid-State Structure and Polymorphism

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the aniline and indoline ring systems.

Furthermore, X-ray crystallography can identify and characterize different crystalline forms, or polymorphs, of the compound. Polymorphism can significantly impact the physical properties of a material, such as its solubility, melting point, and stability.

Advanced Surface Characterization for Material Science Applications

While not a primary technique for routine structural elucidation, advanced surface characterization techniques could be relevant if this compound were to be used in material science applications, such as in the formation of thin films or as a component in a composite material. Techniques like X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the surface of a material incorporating this compound. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could provide high-resolution topographical images of surfaces coated with or containing the molecule, revealing details about its organization and morphology at the nanoscale. These methods are crucial for understanding how the molecule interacts with and modifies the properties of a surface. google.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, which in turn dictates the molecule's structure, stability, and reactivity.

DFT is also critical for mapping reaction pathways. In a study on the hydrodenitrogenation of indole (B1671886) (the parent structure of indoline) on a Ruthenium catalyst, DFT calculations were used to model the reaction of methyl aniline (B41778) with hydrogen and hydroxyl radicals on the catalyst surface, elucidating the mechanism of heteroatom removal. researchgate.net For 4-(Indolin-1-yl)-2-methylaniline, DFT could similarly be used to model its oxidation, reduction, or participation in coupling reactions by calculating the energies of reactants, products, and the transition states that connect them.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and higher-level theories, provide a more rigorous, though computationally intensive, approach to calculating molecular properties. These methods are often used to benchmark results from DFT. In a study on 4-amino-2-methylquinoline, a related heterocyclic amine, both ab initio HF and DFT methods were used to calculate vibrational frequencies and analyze the influence of the amino and methyl groups. nih.gov The results from both methods were in good agreement with experimental data, demonstrating their predictive power. nih.gov For this compound, ab initio calculations would be invaluable for obtaining high-accuracy predictions of properties like ionization potential and electron affinity, which are crucial for understanding its behavior in redox reactions and its potential use in electronic materials.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of conformational landscapes and the dynamic behavior of molecules in different environments (e.g., in solution). For complex molecules like indoline (B122111) derivatives, MD simulations can reveal how different parts of the molecule move relative to each other and which conformations are most stable. In studies of indoline-based anticancer agents, molecular docking, a related technique, was used to simulate how these molecules bind to biological targets like tubulin, providing insight into their mechanism of action. nih.gov Such simulations are essential for drug design and understanding biological activity.

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information, identifying trends and building predictive models. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of a series of compounds with changes in their measured properties, such as biological activity or toxicity.

For example, a study on 3-indolyl compounds developed a highly predictive QSAR model for antioxidant activity. nih.gov The model used calculated parameters like the heat of formation, molecular weight, and log P to predict the efficacy of different indole derivatives. nih.gov Similarly, a chemoinformatic analysis of a library of compounds containing the this compound scaffold could establish relationships between structural modifications and desired properties, guiding the synthesis of new molecules with enhanced performance.

Predictive Modeling of Chemical Transformations and Selectivity

Predictive modeling leverages machine learning and computational chemistry to forecast the outcomes of chemical reactions. nih.govarocjournal.com These models can predict the major product of a reaction, its yield, or the optimal reaction conditions. nih.govorientjchem.org Transformer-based machine learning models, originally developed for language translation, have been adapted to predict the products of reactions given a set of reactants and reagents with remarkable accuracy. acs.org

In the context of this compound, such models could predict its reactivity with various electrophiles or nucleophiles, or forecast the products of its functionalization. For instance, models trained on large datasets of known chemical reactions could predict the most likely site of halogenation or nitration on the molecule's aromatic rings, guiding synthetic efforts and minimizing trial-and-error experimentation. orientjchem.org

Chemical Transformations and Derivatization of 4 Indolin 1 Yl 2 Methylaniline

Reactions at the Aniline (B41778) Amino Functionality

The primary amino group on the aniline ring is a key center of reactivity, readily participating in a variety of classical amine reactions, including alkylation, acylation, and diazotization. icrc.ac.ir

The nitrogen atom of the primary amino group in 4-(Indolin-1-yl)-2-methylaniline possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: This process introduces alkyl groups onto the amino functionality. The reaction of anilines with alkylating agents like alkyl halides or sulfates can lead to a mixture of mono- and di-alkylated products. Selective mono-alkylation can be challenging but is often achievable under controlled conditions, such as using a specific molar ratio of reactants and moderate temperatures. psu.edu The use of ionic liquids as solvents has been shown to improve selectivity in the N-alkylation of anilines. psu.edu Furthermore, methods utilizing alkyl p-toluenesulfonates as alkylating agents in the presence of a base can effectively produce N,N-dialkylated aniline compounds. google.com Photocatalytic methods using visible light have also been developed for the N-alkylation of anilines with alcohols, offering a metal-free and milder alternative. nih.gov

N-Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amide. This transformation is often used as a protective strategy in multi-step syntheses. The resulting amide group is less activating and more sterically hindered than the amino group, which can be advantageous for controlling regioselectivity in subsequent reactions, such as electrophilic aromatic substitution. libretexts.org

Table 1: Representative Conditions for N-Alkylation and Acylation of Anilines

| Transformation | Reagents & Catalysts | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| N-Methylation | Methyl Iodide | Ionic Liquid (e.g., [bmim][Tf2N]) | 0 - 25 °C | N-Methylaniline / N,N-Dimethylaniline |

| N-Alkylation | 4-Hydroxybutan-2-one, NH4Br | Hexane | Room Temp (Visible Light) | N-Alkylated Aniline |

| N,N-Dialkylation | Alkyl p-toluenesulfonate, Base | Not specified | Not specified | N,N-Dialkylaniline |

| N-Acylation | Acyl Chloride, Pyridine | Dichloromethane or THF | 0 °C to Room Temp | N-Acylaniline (Amide) |

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline derivative with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). icrc.ac.ir

The resulting diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles (Sandmeyer and related reactions). More significantly, these salts are effective electrophiles and can react with activated aromatic compounds, such as phenols or other anilines, in azo coupling reactions. chemistrysteps.com Coupling 4-(indolin-1-yl)-2-methylbenzenediazonium salt with a suitable coupling partner would lead to the formation of highly conjugated azo dyes, which are known for their vibrant colors. icrc.ac.ir The reaction is typically catalyzed by acids, with reagents like p-toluenesulfonic acid being effective. icrc.ac.ir

Electrophilic Aromatic Substitution (EAS) on the Aniline and Indoline (B122111) Rings

The this compound molecule contains two benzene (B151609) rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents.

Aniline Ring: This ring is highly activated towards EAS due to the powerful electron-donating effects of both the primary amino group (-NH2) and the nitrogen atom of the indoline ring. chemistrysteps.com These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the position para to the -NH2 group is blocked by the indoline substituent. The available positions for substitution are C3 and C5 (ortho to the amino group). The methyl group at C2 is a weak activating group and also an ortho, para-director. The combined directing effects strongly favor substitution at the C5 position, which is ortho to the amino group and meta to the methyl group. Substitution at C3 may also occur but could be sterically hindered by the adjacent methyl group. Common EAS reactions include:

Halogenation: Reaction with Br2 in a solvent like acetic acid.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid. This reaction can be complicated by oxidation of the highly activated ring, and protection of the amino group as an amide is often necessary. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid.

Indoline Ring: The benzene ring of the indoline moiety is also activated by the indoline nitrogen atom, which directs electrophiles to the C5' and C7' positions (ortho and para to the nitrogen). Therefore, EAS can also occur on this ring, potentially leading to a mixture of products depending on the reaction conditions.

The use of selenium dioxide (SeO2) as an electrophile source in reactions with arylamines can lead to electrophilic substitution, forming arylseleninic acids, which can then react further to produce diaryl selenoxides or monoselenides. beilstein-journals.org

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product on Aniline Ring | Predicted Major Product on Indoline Ring |

|---|---|---|---|

| Bromination | Br+ | 5-Bromo-4-(indolin-1-yl)-2-methylaniline | 4-(5-Bromoindolin-1-yl)-2-methylaniline |

| Nitration | NO2+ | 4-(Indolin-1-yl)-2-methyl-5-nitroaniline | 4-(5-Nitroindolin-1-yl)-2-methylaniline |

| Sulfonation | SO3 | 5-Amino-2-(indolin-1-yl)-4-methylbenzenesulfonic acid | 1-(3-Methyl-4-aminophenyl)indoline-5-sulfonic acid |

Functionalization at Other Positions of the Indoline Ring System

Beyond EAS on its aromatic portion, the indoline ring system offers other sites for chemical modification. The saturated five-membered ring can undergo various transformations. For instance, the methylene (B1212753) group at the C2 position, being adjacent to a nitrogen atom and a benzene ring (a benzylic position), can be a site for oxidation or other C-H functionalization reactions. Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives is a known method to form substituted indolines, and similar catalytic strategies could potentially functionalize the existing indoline core. organic-chemistry.org

Furthermore, the indoline ring can participate in cycloaddition reactions. For example, reactions of indoline derivatives with other reagents can lead to the formation of more complex fused heterocyclic systems. organic-chemistry.org The reaction of indolenines with o-chloranil has been shown to produce 2-(indolin-2-yl)-1,3-tropolones, indicating that reactions can be initiated at the C2 position to build new ring structures. beilstein-journals.org

Synthesis of Novel Complex Chemical Scaffolds and Heterocycles utilizing this compound as a Building Block

The aniline moiety is a fundamental building block in synthetic chemistry. nih.gov this compound can be employed in multi-component reactions to construct complex molecular frameworks. For example, a one-pot three-component synthesis of meta-hetarylanilines has been developed using 1,3-diketones, acetone, and various amines. beilstein-journals.org By analogy, this compound could serve as the amine component in similar benzannulation reactions, leading to novel terphenyl-like structures or other complex polycyclic systems.

The indoline core itself is a privileged scaffold in medicinal chemistry. The entire this compound molecule can be used as a starting material for the synthesis of larger, more intricate heterocyclic systems. For example, intramolecular electrophilic aromatic substitution reactions of N-aryl-substituted amides can lead to the formation of tetrahydroisoquinolines and other fused N-heterocycles. nih.gov Indole (B1671886) derivatives substituted with electron-withdrawing groups are known to undergo cycloaddition reactions to form pyrroloindoles and carbazoles, suggesting that modification of the indoline ring within the title compound could open pathways to similar fused systems. researchgate.net

常见问题

Q. Structural validation methods :

- IR spectroscopy : Characteristic N–H stretching at ~3417 cm⁻¹ (amine group) and aromatic C–H vibrations at 3022–3080 cm⁻¹ .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., indoline–aniline torsion angles) .

Q. Table 1. Representative Synthesis Data

| Reactants | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzaldehyde, Indole, 2-Methylaniline | HCl | 80 | 65–75 | >95% |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., amine, indoline ring) via peaks at 3417 cm⁻¹ (N–H) and 1612 cm⁻¹ (C=C aromatic) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3 ppm) and carbon backbone.

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 237) and purity (>95%) .

Advanced: How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and intermediates. For example:

Q. Table 2. DFT-Optimized Parameters

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Bond length (C–N) | 1.42 Å | 1.41 Å |

| Activation energy (kcal/mol) | 22.3 | 24.1 (observed) |

Advanced: How does this compound contribute to triarylmethane dye chemistry?

Answer:

The compound serves as a precursor for dyes like Basic Violet 14 (CI 42510). Key applications:

Q. Table 3. Dye Properties

| Dye | λ_max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Basic Violet 14 | 550 | 1.2 × 10⁵ |

Advanced: How do crystallographic studies resolve contradictions in molecular conformation predictions?

Answer:

Single-crystal X-ray diffraction (e.g., orthorhombic Fdd2 space group) clarifies discrepancies between computational models and experimental

- Torsion angles : Indoline–aniline dihedral angles measured at 15.2° vs. DFT-predicted 18.5° .

- Packing analysis : Intermolecular H-bonding (N–H⋯Cl) stabilizes the lattice, influencing solubility .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Temperature control : Maintain reflux <100°C to avoid indoline ring decomposition.

- Catalyst screening : Transition-metal-free conditions reduce metal contamination .

- In-situ monitoring : Use Raman spectroscopy to track intermediate concentrations.

Q. Table 4. Byproduct Analysis

| Condition | Byproduct (%) | Mitigation Strategy |

|---|---|---|

| High temp (>110°C) | 12 | Lower reflux temp |

| Excess catalyst | 8 | Optimize catalyst loading |

Advanced: How does substituent variation on the indoline ring affect electronic properties?

Answer:

- Electron-donating groups (e.g., –OCH₃) : Increase HOMO energy, enhancing redox activity.

- Electron-withdrawing groups (e.g., –NO₂) : Lower LUMO energy, improving conductivity in polymer applications .

Basic: What safety protocols are essential for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。